![molecular formula C12H24ClNO2S B1473410 2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride CAS No. 1864062-84-9](/img/structure/B1473410.png)
2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride
Overview
Description
“2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H24ClNO2S and a molecular weight of 281.84 g/mol . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 24 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It has a molecular weight of 281.84 g/mol .Scientific Research Applications
Neurobiology and Pharmacology
Piperidine derivatives, including phencyclidine analogs, have been studied for their complex pharmacological actions, affecting sensory inputs and reactivity of the central nervous system at various levels, including the spinal cord, brainstem, diencephalic, and cerebral cortical levels. These studies emphasize the unique spectrum of pharmacological activity these compounds possess, which could provide insights into their potential applications in neuroscience and pharmacology research (Domino, 1964).
Medicinal Chemistry
Research on piperazine and its analogs highlights their medicinal importance, particularly in the development of anti-mycobacterial agents. Piperazine, as a core structure, supports the design and synthesis of potent molecules against Mycobacterium tuberculosis, including those effective against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This illustrates the role of piperidine and piperazine derivatives in addressing global health challenges by aiding in the development of new anti-mycobacterial agents (Girase et al., 2020).
Organic Synthesis
Research into cyclic compounds containing aminobenzenesulfonamide provides insights into the synthesis and characterization of novel structures, including those containing piperidine derivatives. These findings demonstrate the versatility of such compounds in organic synthesis, potentially contributing to the discovery of new functional molecules and pharmaceuticals (Kaneda, 2020).
Drug Metabolism and Pharmacokinetics
The extensive metabolism of arylpiperazine derivatives, through processes such as CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, underscores the importance of understanding the pharmacokinetics and drug interactions of piperidine derivatives. This knowledge is crucial for the clinical application of these compounds, especially in the treatment of depression, psychosis, or anxiety (Caccia, 2007).
Future Directions
Piperidines are significant in the pharmaceutical industry, and their derivatives are present in many classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride”, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
The primary target of 2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride is cholinesterase receptors . These receptors play a significant role in the nervous system, where they are involved in transmitting signals between nerve cells.
Mode of Action
The compound interacts with its targets through its benzyl-piperidine group . This group binds to the catalytic site of the Acetylcholinesterase (AChE) enzyme, which includes two active anionic binding sites: catalytic and peripheral . The interaction involves key residues such as Trp84, Trp279, Phe330, and Phe331 .
Biochemical Analysis
Biochemical Properties
2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cholinesterase receptors, particularly binding to the catalytic site of the enzyme . This interaction is crucial as it can inhibit the enzyme’s activity, which is essential in the regulation of neurotransmitters.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cholinesterase receptors can lead to altered neurotransmitter levels, impacting cell signaling pathways. Additionally, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been shown to inhibit cholinesterase by binding to its catalytic site, preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit cholinesterase without causing significant adverse effects. At high doses, it may lead to toxic effects, including neurotoxicity and other systemic effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation to more water-soluble metabolites that can be excreted from the body . This metabolism involves various enzymes, including cytochrome P450 enzymes, which play a significant role in its biotransformation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different tissues. The compound is distributed widely in the body, with significant accumulation in the liver and brain . This distribution is crucial for its therapeutic effects, as it needs to reach target tissues to exert its action.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its ability to modulate cellular processes and exert its therapeutic effects.
properties
IUPAC Name |
2-(cyclohexylsulfonylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S.ClH/c14-16(15,12-7-2-1-3-8-12)10-11-6-4-5-9-13-11;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNYEKCHHSUWHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




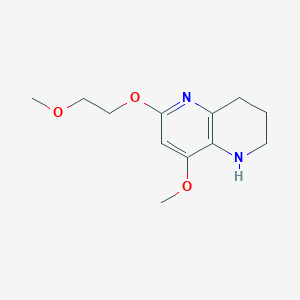
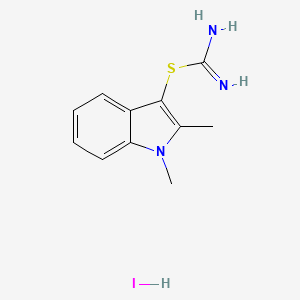
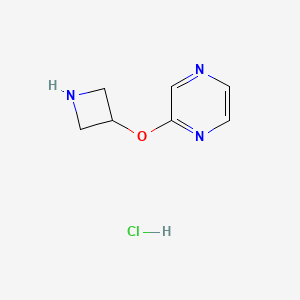
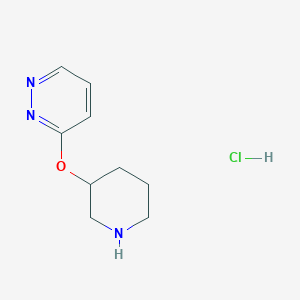




![6-Bromo-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B1473340.png)
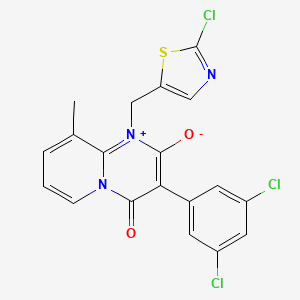
![({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473346.png)
![{[1-(1-naphthyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473347.png)
